N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide
Description
Chemical Identity and Structural Features
This compound belongs to the 1,3,4-thiadiazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The compound’s structure incorporates a piperidin-4-yl group at the 5-position of the thiadiazole ring and an acetamide moiety at the 2-position (Figure 1).
Table 1: Key Structural Properties
| Property | Description |
|---|---|
| Core structure | 1,3,4-Thiadiazole ring with substitutions at positions 2 and 5 |
| Substituents | - Acetamide (position 2) - Piperidin-4-yl (position 5) |
| Molecular formula* | C₉H₁₄N₄OS |
| Functional groups | Thiadiazole (aromatic), acetamide (polar), piperidine (basic) |
The piperidin-4-yl group introduces conformational flexibility, enabling interactions with hydrophobic pockets in biological targets, while the acetamide moiety facilitates hydrogen bonding. Spectroscopic characterization of analogous compounds reveals distinct infrared (IR) peaks near 1640–1680 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-S-C vibration), alongside nuclear magnetic resonance (NMR) signals for piperidine protons (δ 1.5–2.5 ppm) and acetamide methyl groups (δ 2.0–2.2 ppm).
Historical Context of 1,3,4-Thiadiazole Derivatives in Medicinal Chemistry
1,3,4-Thiadiazoles have been integral to drug discovery since the mid-20th century. Early breakthroughs include acetazolamide, a carbonic anhydrase inhibitor approved in 1953 for glaucoma and epilepsy. Subsequent derivatives expanded applications:
- Antimicrobial agents : Cefozopran (third-generation cephalosporin) incorporates a thiadiazole ring to enhance β-lactamase stability.
- Anticancer therapeutics : Methazolamide derivatives exhibit apoptosis-inducing effects via mitochondrial pathway modulation.
Table 2: Milestones in Thiadiazole-Based Drug Development
| Year | Compound | Therapeutic Area | Mechanism of Action |
|---|---|---|---|
| 1953 | Acetazolamide | Glaucoma, epilepsy | Carbonic anhydrase inhibition |
| 1982 | Cefozopran | Bacterial infections | Cell wall synthesis inhibition |
| 2010 | ABT-199 | Chronic lymphocytic leukemia | Bcl-2 protein inhibition |
The electron-deficient thiadiazole ring enhances metabolic stability and facilitates π-stacking interactions with aromatic amino acid residues in target proteins.
Role of Piperidine Moieties in Bioactive Compound Design
Piperidine, a six-membered saturated nitrogen heterocycle, is a privileged scaffold in CNS drug design due to its ability to cross the blood-brain barrier and interact with neurotransmitter receptors. Key contributions include:
- Conformational flexibility : The chair-boat equilibrium of piperidine enables adaptation to diverse binding pockets.
- Basicity : The tertiary nitrogen (pKa ~11) facilitates protonation at physiological pH, enhancing solubility and target engagement.
Case Study: Piperidine in Antipsychotics
Risperidone, a piperidine-containing atypical antipsychotic, antagonizes dopamine D₂ and serotonin 5-HT₂A receptors. Molecular modeling shows the piperidine nitrogen forms salt bridges with Asp³.²⁹⁶ in the D₂ receptor, a feature shared by this compound derivatives.
In antimicrobial contexts, piperidine derivatives disrupt microbial membrane potential by interacting with efflux pumps, as seen in ciprofloxacin analogs. This dual role in CNS and antimicrobial targeting underscores the moiety’s versatility.
Properties
Molecular Formula |
C9H14N4OS |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
N-(5-piperidin-4-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H14N4OS/c1-6(14)11-9-13-12-8(15-9)7-2-4-10-5-3-7/h7,10H,2-5H2,1H3,(H,11,13,14) |
InChI Key |
AGNTZUIYMOHBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
2-amino-5-mercapto-1,3,4-thiadiazole
N-(5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazol)-2-(piperidin-1-yl) acetamide
N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)acetamide
- 1HNMR data: Multiplate peak at (δ=2.13ppm) for 4H of piperidine ring, singlet peak at (δ=2.22ppm) 3H for CH3 of amide, singlet peak at (δ=3.15ppm) 2H for CH2 beside N, singlet peak at (δ=4.04ppm) 2H for CH2 beside S, and singlet peak at (δ=12.75ppm) 1H for amide N-H
Chemical Reactions Analysis
Types of Reactions
N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the piperidine moiety.
Substitution: The acetamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Modifications
Key Structural Differences
Piperidine vs. Piperazine Substituents
- Target Compound : Piperidin-4-yl group (6-membered ring with one nitrogen).
- ASN90/Egalognastat : Piperazine (6-membered ring with two nitrogens) linked to a benzo[d][1,3]dioxol-5-yl group .
- Implications : Piperazine derivatives often exhibit enhanced solubility due to increased polarity, whereas piperidine may improve lipophilicity and blood-brain barrier penetration.
Thiadiazole Core Modifications
- Compound 4y () : Features a 5-ethyl group and a thio-linked thiadiazole, showing potent anticancer activity (IC₅₀: 0.034–0.084 mmol/L against A549/MCF-7 cells).
- Acetazolamide () : Substituted with a sulfonamide group, acting as a carbonic anhydrase inhibitor.
- Target Compound : The piperidinyl group may confer unique steric or electronic effects compared to sulfonamide or ethyl substituents.
Aromatic and Heterocyclic Appendages
- Compounds 3 and 8 () : Include nitrobenzothiazole and chlorophenyl groups, demonstrating Akt inhibition (86–92%) and apoptosis induction.
- Compound 5j () : Contains a 4-chlorobenzylthio group, yielding a melting point of 138–140°C.
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Structure and Synthesis
The compound this compound features a thiadiazole ring linked to a piperidine moiety via an acetamide group. The synthesis typically involves the reaction of 5-(piperidin-4-yl)-1,3,4-thiadiazole with acetic anhydride or acetyl chloride under appropriate conditions to yield the desired acetamide derivative.
Anticancer Properties
Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including those similar to this compound. The following table summarizes key findings regarding the cytotoxicity of related compounds:
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | MCF-7 (breast cancer) | 2.32 | Apoptosis induction |
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 (skin cancer) | 4.27 | Cell cycle arrest |
| 5-(benzylthio)-1,3,4-thiadiazol-2-yl derivatives | MDA-MB-231 (breast cancer) | 9.0 | Tubulin inhibition |
The compound this compound has shown potential in inhibiting cell proliferation across various cancer cell lines. For instance, derivatives containing the piperidine ring have been associated with enhanced lipophilicity and improved bioavailability, potentially leading to increased anticancer efficacy .
The mechanisms through which thiadiazole derivatives exert their anticancer effects include:
- Induction of Apoptosis : Many compounds induce programmed cell death in cancer cells by activating intrinsic and extrinsic apoptotic pathways.
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases (e.g., G1 or G2/M), inhibiting further proliferation.
- Inhibition of Tubulin Polymerization : Some thiadiazole derivatives interfere with microtubule dynamics by binding to tubulin, disrupting mitotic spindle formation during cell division .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of compounds related to this compound:
- Study on Piperazine Derivatives :
- Structure–Activity Relationship (SAR) :
- Comparative Analysis :
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling piperidine-4-yl substituents with 1,3,4-thiadiazole cores via nucleophilic substitution or condensation reactions. For example, azide-alkyne cycloaddition or thioether linkage formation can be used to introduce the acetamide group. Optimization includes:
- Catalyst selection : Use of triethylamine or DMAP to enhance reactivity .
- Temperature control : Reactions often proceed at 80–100°C in anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) yields >85% purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H NMR : Key peaks include δ 1.5–2.1 ppm (piperidinyl CH2), δ 2.3–2.5 ppm (acetamide CH3), and δ 7.2–8.0 ppm (thiadiazole protons) .
- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O of acetamide) and ~1250 cm⁻¹ (C-S of thiadiazole) confirm functional groups .
- LC-MS : Molecular ion peaks at m/z ~280–300 (depending on substituents) validate molecular weight .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Core modifications : Replacing the piperidinyl group with morpholine or pyrrolidine alters lipophilicity and binding affinity to targets like enzymes or receptors .
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF3) on the thiadiazole ring enhances antibacterial activity by 2–3 fold .
- Data-driven SAR : Use PASS software or molecular docking to predict bioactivity and prioritize synthetic targets (e.g., anti-inflammatory vs. antimicrobial) .
Q. How should researchers address contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
- Formulation adjustments : Use liposomal encapsulation or PEGylation to improve bioavailability .
- Orthogonal assays : Compare MIC (minimal inhibitory concentration) in bacterial models with in vivo survival rates to isolate confounding factors (e.g., host immune response) .
Key Methodological Recommendations
- Spectral contradictions : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Biological assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and triplicate replicates to ensure reproducibility .
- Scalability : Pilot-scale synthesis (10–50 g) requires solvent recovery systems to minimize waste and cost .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
